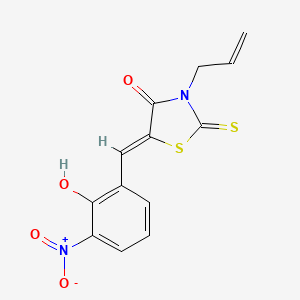
3-allyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as thiosemicarbazone, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Thiosemicarbazone has been found to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of thiosemicarbazone is not fully understood. However, it is believed that thiosemicarbazone exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and physiological effects:
Thiosemicarbazone has been found to exhibit various biochemical and physiological effects, including:
Inhibition of DNA synthesis: Thiosemicarbazone has been found to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
Inhibition of viral replication: Thiosemicarbazone has been found to inhibit viral replication by interfering with viral enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Thiosemicarbazone has several advantages for lab experiments, including:
Potent biological activities: Thiosemicarbazone exhibits potent biological activities, making it an ideal compound for studying various cellular processes.
Low toxicity: Thiosemicarbazone has been found to have low toxicity, making it safe for use in lab experiments.
However, there are also some limitations for lab experiments with thiosemicarbazone, including:
Limited solubility: Thiosemicarbazone has limited solubility in water, which can make it difficult to work with in lab experiments.
Instability: Thiosemicarbazone is unstable in acidic and basic conditions, which can limit its use in certain lab experiments.
Zukünftige Richtungen
Thiosemicarbazone has several potential future directions for scientific research, including:
Development of new antiviral drugs: Thiosemicarbazone has shown promising results as an antiviral drug, and further research could lead to the development of new antiviral drugs.
Development of new anticancer drugs: Thiosemicarbazone has shown promising results as an anticancer drug, and further research could lead to the development of new anticancer drugs.
Development of new antimicrobial drugs: Thiosemicarbazone has shown promising results as an antimicrobial drug, and further research could lead to the development of new antimicrobial drugs.
Conclusion:
In conclusion, thiosemicarbazone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Thiosemicarbazone exhibits potent biological activities, including antiviral, anticancer, and antimicrobial properties. Thiosemicarbazone has several advantages for lab experiments, including low toxicity, but also has some limitations, including limited solubility and instability. Thiosemicarbazone has several potential future directions for scientific research, including the development of new antiviral, anticancer, and antimicrobial drugs.
Synthesemethoden
Thiosemicarbazone can be synthesized by reacting thiosemicarbazide with various aldehydes or ketones. The reaction typically takes place in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications of thiosemicarbazone are as follows:
Antiviral activity: Thiosemicarbazone has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, influenza, and herpes simplex virus.
Anticancer activity: Thiosemicarbazone has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Antimicrobial activity: Thiosemicarbazone has been found to exhibit potent antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-6-14-12(17)10(21-13(14)20)7-8-4-3-5-9(11(8)16)15(18)19/h2-5,7,16H,1,6H2/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNIERPTKVKGH-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)
![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)


![5-{[(2-fluorobenzyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122037.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5122049.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5122082.png)